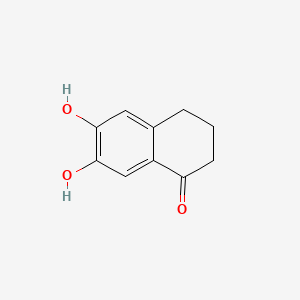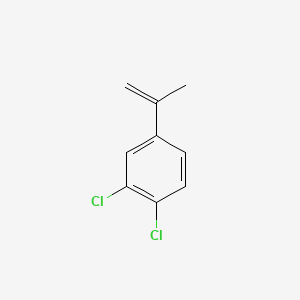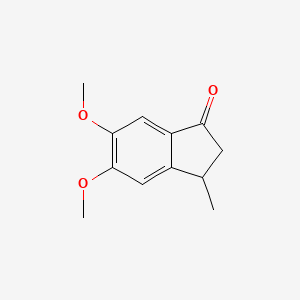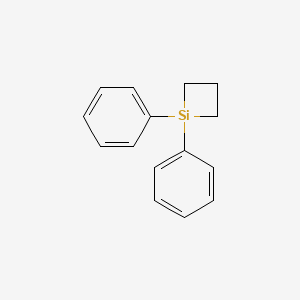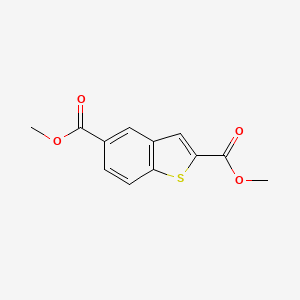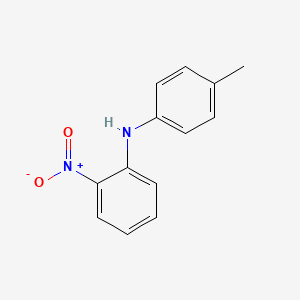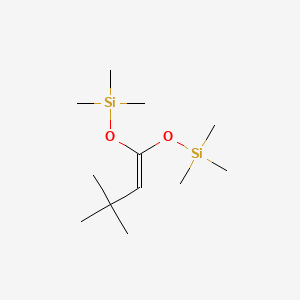![molecular formula C56H103Cl5N16O14 B1618948 N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride CAS No. 77554-83-7](/img/structure/B1618948.png)
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is a cyclic decapeptide antibiotic belonging to the polymyxin family. This compound is known for its potent antibacterial properties, particularly against Gram-negative bacteria. It is derived from the bacterium Paenibacillus polymyxa and is characterized by its unique cyclic structure and the presence of a pelargonoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pelargonoyl cyclic decapeptide polymyxin M(1) involves multiple steps, including the formation of the cyclic decapeptide core and the attachment of the pelargonoyl group. The process typically starts with the solid-phase peptide synthesis (SPPS) of the linear decapeptide, followed by cyclization to form the cyclic structure. The pelargonoyl group is then introduced through acylation reactions under specific conditions to ensure the stability and integrity of the compound.
Industrial Production Methods
Industrial production of pelargonoyl cyclic decapeptide polymyxin M(1) involves large-scale fermentation of Paenibacillus polymyxa, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the compound. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pelargonoyl cyclic decapeptide polymyxin M(1), each with potentially different biological activities and properties.
Aplicaciones Científicas De Investigación
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential therapeutic applications, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria.
Industry: The compound is explored for its use in developing antimicrobial coatings and materials.
Mecanismo De Acción
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride exerts its antibacterial effects by disrupting the bacterial cell membrane. The compound interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to increased membrane permeability and cell death. The pelargonoyl group enhances the compound’s ability to penetrate the bacterial membrane, making it more effective against resistant strains.
Comparación Con Compuestos Similares
Similar Compounds
Polymyxin B: Another cyclic decapeptide antibiotic with similar antibacterial properties but different structural features.
Polymyxin E (Colistin): Known for its use as a last-resort antibiotic for multidrug-resistant infections.
Polymyxin D: A less commonly used polymyxin with distinct structural and functional characteristics.
Uniqueness
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is unique due to the presence of the pelargonoyl group, which enhances its membrane-penetrating ability and overall antibacterial efficacy. This structural modification distinguishes it from other polymyxins and contributes to its potential as a more effective therapeutic agent.
Propiedades
Número CAS |
77554-83-7 |
|---|---|
Fórmula molecular |
C56H103Cl5N16O14 |
Peso molecular |
1401.8 g/mol |
Nombre IUPAC |
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride |
InChI |
InChI=1S/C56H98N16O14.5ClH/c1-6-7-8-9-10-11-12-44(76)62-28-22-41-50(80)63-37(18-24-58)49(79)69-42(29-31(2)3)53(83)70-43(30-34-13-15-35(75)16-14-34)54(84)65-36(17-23-57)47(77)64-39(20-26-60)51(81)71-46(33(5)74)56(86)68-40(21-27-61)52(82)72-45(32(4)73)55(85)67-38(19-25-59)48(78)66-41;;;;;/h13-16,31-33,36-43,45-46,73-75H,6-12,17-30,57-61H2,1-5H3,(H,62,76)(H,63,80)(H,64,77)(H,65,84)(H,66,78)(H,67,85)(H,68,86)(H,69,79)(H,70,83)(H,71,81)(H,72,82);5*1H |
Clave InChI |
JGDVPHMBJZOZLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
SMILES canónico |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
Sinónimos |
PCD-P(M) pelargonoyl cyclic decapeptide polymyxin M(1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


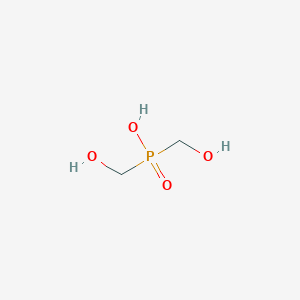
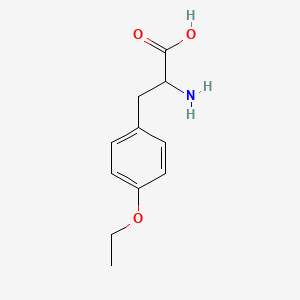
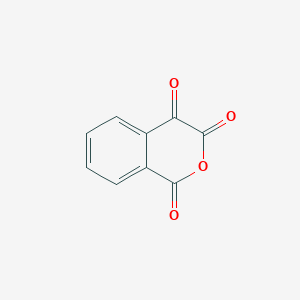


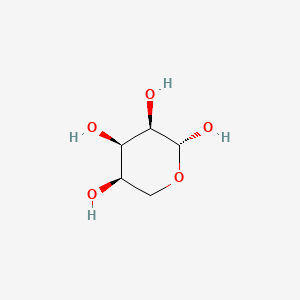
![3-Nitrothieno[2,3-c]pyridine](/img/structure/B1618876.png)
